Kealiinine B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Kealiinine B is a natural product found in Leucetta chagosensis with data available.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

Kealiinine B belongs to a class of compounds characterized by a 2-aminoimidazole core. The synthesis of this compound involves an intermolecular electrophile-induced cyclization, which results in the formation of tetracyclic, oxidized naphthimidazole cores. The synthetic route typically begins with propargyl guanidine, which undergoes cyclization to yield this compound in high yields (approximately 82%) .

Antiproliferative Properties

This compound has been studied for its antiproliferative effects against various breast cancer cell lines. Notably, it demonstrated significant activity with IC50 values ranging from approximately 10 to 13 μM across different cell lines, including:

- MCF-10A : Normal breast cell line

- MCF-7 : Luminal ER+ cell line

- T47D : Aggressive luminal ER+ line

- MDA-MB-231 : Basal-like triple-negative cell line .

In contrast, Kealiinine C exhibited minimal inhibitory effects at concentrations below 100 μM . The mechanism of action appears to differ from traditional pathways, as this compound does not induce apoptosis through caspase activation, suggesting a unique pathway for its antiproliferative effects .

Therapeutic Potential

Given its biological activity, this compound represents a promising candidate for drug discovery and development. The compound's ability to inhibit the proliferation of cancer cells highlights its potential as a therapeutic agent in oncology. Additionally, the structural characteristics of this compound make it an interesting scaffold for further modifications aimed at enhancing its efficacy and selectivity against cancer cells.

Analyse Des Réactions Chimiques

Hypervalent Iodine(III)-Mediated Cascade Cyclization

A pivotal reaction for constructing kealiinine B’s naphthimidazole core involves phenyliodonium diacetate (PIDA) -mediated oxidative cascade cyclization of propargylguanidines (Figure 1) .

Table 1: PIDA-Mediated Cyclization Outcomes

| Substrate | PIDA (equiv) | Product | Yield (%) |

|---|---|---|---|

| 1a | 1.3 | 2a | 44 |

| 1u | 1.3 | 2u | 53 |

Electrophilic Cyclization with Silver and NBS

An alternative approach employed AgOAc and N-bromosuccinimide (NBS) for regioselective cyclization .

Key Observations :

-

The reaction’s regioselectivity was sterically controlled, avoiding unfavorable interactions with the aromatic ring.

-

Synthetic this compound’s NMR data matched natural samples in CD3OD but diverged in DMSO-d6, attributed to solvent effects .

Friedel-Crafts-Dehydration Sequence

Early syntheses utilized an intramolecular Friedel-Crafts cyclization-dehydration strategy :

-

Steps :

-

Functionalization :

Table 2: Comparative Yields for Friedel-Crafts Synthesis

Mechanistic Insights and Challenges

-

Regioselectivity Control : Electronic and steric factors dictated cyclization pathways. Electron-donating groups on aromatic rings favored PIDA-mediated activation .

-

Spectroscopic Discrepancies : Synthetic this compound’s NMR mismatches in DMSO-d6 were resolved via HPLC co-elution studies with natural samples, confirming structural identity .

-

Scalability : The PIDA method provided a concise route (5–6 steps) but required precise stoichiometry to avoid decomposition .

Functionalization and Derivatives

Propriétés

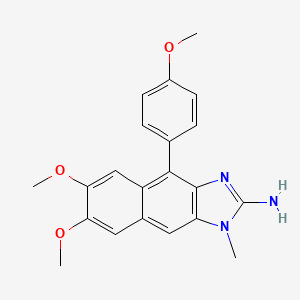

Formule moléculaire |

C21H21N3O3 |

|---|---|

Poids moléculaire |

363.4 g/mol |

Nom IUPAC |

6,7-dimethoxy-4-(4-methoxyphenyl)-1-methylbenzo[f]benzimidazol-2-amine |

InChI |

InChI=1S/C21H21N3O3/c1-24-16-9-13-10-17(26-3)18(27-4)11-15(13)19(20(16)23-21(24)22)12-5-7-14(25-2)8-6-12/h5-11H,1-4H3,(H2,22,23) |

Clé InChI |

ADAJQGCVARDFOO-UHFFFAOYSA-N |

SMILES canonique |

CN1C2=C(C(=C3C=C(C(=CC3=C2)OC)OC)C4=CC=C(C=C4)OC)N=C1N |

Synonymes |

kealiinine B |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.